2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.
Coupling with a pyridazinone derivative: The oxadiazole intermediate is then coupled with a pyridazinone derivative through a nucleophilic substitution reaction.
Introduction of substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyridazinone derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar biological activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Pyridazinone derivatives have been investigated for their roles in treating cardiovascular diseases, cancer, and neurological disorders.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, pyridazinone derivatives interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved may relate to signal transduction, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
- 2-((3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the 3,4-dimethylphenyl and 3-methoxyphenyl groups could influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-7-8-17(11-15(14)2)22-23-20(29-25-22)13-26-21(27)10-9-19(24-26)16-5-4-6-18(12-16)28-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHNNWWNFAHCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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